2-((4-Allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
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Properties
CAS No. |
539812-69-6 |
|---|---|
Molecular Formula |
C25H30N4OS |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H30N4OS/c1-7-14-29-23(19-10-12-20(13-11-19)25(4,5)6)27-28-24(29)31-16-22(30)26-21-15-17(2)8-9-18(21)3/h7-13,15H,1,14,16H2,2-6H3,(H,26,30) |
InChI Key |
OAUAVBCLGOXHET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-((4-Allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS No. 539812-49-2) is a member of the triazole family known for its diverse biological activities. Its structure includes a triazole ring, which is often associated with various pharmacological properties such as antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 420.57 g/mol . The presence of the triazole moiety and thioether group contributes to its potential biological activities.
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. A study on similar triazole compounds indicated their effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
| Activity Type | Tested Microorganisms | Effectiveness |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Moderate to high inhibition |
| Antifungal | Candida albicans | Effective at low concentrations |
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. Compounds similar to the one have shown promising results in inhibiting cancer cell proliferation in various models. For instance, certain triazole-thione compounds demonstrated significant cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
| Cancer Type | Cell Line | IC50 Value (μM) |
|---|---|---|
| Colon Carcinoma | HCT-116 | 6.2 |
| Breast Cancer | T47D | 27.3 |
The biological activity of triazole compounds is often attributed to their ability to interfere with nucleic acid synthesis or inhibit enzymes critical for cellular function. The thioether linkage in this compound may enhance its interaction with biological targets, potentially leading to increased potency against specific pathogens or cancer cells .
Case Studies
- Antimicrobial Screening : In a study assessing various triazole derivatives, the compound exhibited notable antibacterial and antifungal activity against standard strains, supporting its use as a lead compound for further development .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound effectively reduced cell viability in cancer cell lines, indicating potential for development as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising results against various pathogens. Research indicates that triazole-based compounds can exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Efficacy : Compounds similar to 2-((4-Allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide have demonstrated effectiveness against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Antifungal Properties : The compound's structure allows it to interact with fungal cell membranes, inhibiting growth and reproduction. Its efficacy against common fungal pathogens highlights its potential as a therapeutic agent .
Anticancer Activity
Triazoles are also recognized for their anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may interact with various molecular targets involved in cancer progression, making it a candidate for further development in oncology .
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, triazoles have been explored for their roles as:
- Antiviral Agents : Some derivatives exhibit activity against viral infections by inhibiting viral replication mechanisms.
- Anti-inflammatory Agents : Triazoles can modulate inflammatory pathways, providing potential therapeutic benefits in chronic inflammatory diseases .
Herbicidal Activity
The compound's structure suggests potential applications as an herbicide. Triazole derivatives are known to inhibit phytoene desaturase (PDS), an enzyme crucial in the carotenoid biosynthesis pathway in plants. This inhibition can lead to the selective killing of weeds while minimizing harm to crops .
Plant Growth Regulators
Research indicates that certain triazole compounds can act as plant growth regulators, enhancing crop yield and resilience to environmental stressors . This application is particularly relevant in sustainable agriculture practices.
Corrosion Inhibition
Triazole compounds are being investigated for their ability to inhibit corrosion processes in metals and alloys. Their sulfur-containing moieties contribute to forming protective films on metal surfaces, thus enhancing durability in industrial applications .
Supramolecular Chemistry
The unique structural features of triazoles allow them to participate in supramolecular assemblies, which have implications in creating advanced materials with specific properties such as enhanced conductivity or mechanical strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
